Protection Pattern Differentiation
N6,3'-O-Dibenzoyl-2'-deoxyadenosine (C24H21N5O5, MW 459.45) differs fundamentally from the more common N6-benzoyl-2'-deoxyadenosine (C17H17N5O4, MW 355.35) by the presence of a second benzoyl protecting group at the 3'-O position of the deoxyribose moiety . This structural distinction yields a molecular weight difference of 104.10 g/mol and alters the compound's synthetic utility: N6,3'-O-dibenzoyl-2'-deoxyadenosine presents a free 5'-hydroxyl group while protecting both the base N6-amino and sugar 3'-hydroxyl positions, whereas N6-benzoyl-2'-deoxyadenosine leaves the 3'-position unprotected, requiring additional orthogonal protection strategies when 3'-blocking is needed . The protected 3'-position in N6,3'-O-dibenzoyl-2'-deoxyadenosine prevents undesired 3'-O-phosphitylation during 5'-phosphoramidite synthesis, potentially simplifying monomer preparation workflows that target 5'-activation without 3'-interference .
| Evidence Dimension | Protecting group pattern and molecular properties |
|---|---|
| Target Compound Data | C24H21N5O5; MW 459.45 g/mol; N6-benzoyl and 3'-O-benzoyl protection; free 5'-OH |
| Comparator Or Baseline | N6-benzoyl-2'-deoxyadenosine (CAS 305808-19-9): C17H17N5O4; MW 355.35 g/mol; N6-benzoyl protection only; free 3'-OH and 5'-OH |
| Quantified Difference | MW difference = 104.10 g/mol; protection difference = +1 benzoyl group (C7H5O, 105.11 g/mol) at 3'-O |
| Conditions | Structural comparison based on established chemical identities; no direct experimental comparison available |
Why This Matters
This orthogonal protection pattern enables synthetic routes requiring a pre-protected 3'-position while retaining a free 5'-hydroxyl for phosphoramidite formation, a requirement not met by standard N6-benzoyl-2'-deoxyadenosine without additional protection steps.
